4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one
Description
4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one is a complex organic compound characterized by its bromine, methyl, pyrazol, and pyridazin groups
Properties
IUPAC Name |
4-bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5O/c1-7-8(5-14-16(7)2)4-13-9-6-15-17(3)11(18)10(9)12/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGBPRAGORTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(C(=O)N(N=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the condensation of appropriate precursors, such as 4-bromopyridazin-3-one and 1,5-dimethylpyrazol-4-ylmethylamine, under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the pyridazinone ring or other functional groups.
Substitution: Replacement of the bromine atom with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine can be converted to bromate or other oxidized forms.
Reduction: Reduced forms of the pyridazinone ring or other functional groups.
Substitution: A wide range of substituted pyridazinones can be synthesized.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways.
Medicine: Potential medicinal applications include the development of new drugs. Its unique structure may interact with biological targets, leading to therapeutic effects.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
4-Bromo-5-(methylamino)-2-methylpyridazin-3-one
Uniqueness: 4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one stands out due to its specific substitution pattern and the presence of both pyrazol and pyridazin rings
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
